Furo[2,3-c]pyridine-5-carboxylic acid
Overview
Description
“Furo[2,3-c]pyridine-5-carboxylic acid” is a chemical compound with the empirical formula C7H5NO . It is a type of fused pyridine derivative, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the pyridone was aromatized with phosphorus oxychloride, then reduced with zinc in acetic acid to give a related compound, which by hydrolysis gave the corresponding carboxylic acid .Scientific Research Applications
Synthesis and Chemical Reactivity
- One-Pot Synthesis : A one-pot method has been developed for the preparation of furo[3,4-b]pyridine-5(7H)-ones, demonstrating the versatility of pyridine carboxylic acids in synthesizing furopyridinones with potential for further chemical modifications (Kobayashi, Kozuki, & Konishi, 2009).
- Library of Fused Pyridine-Carboxylic Acids : A library of fused pyridine-carboxylic acids, including furo[2,3-b]pyridines, was synthesized through Combes-type reactions, showcasing the compound's capacity for diverse combinatorial chemistry applications (Volochnyuk et al., 2010).
Antimicrobial and Anticancer Activities
- Antimicrobial Activity : Certain derivatives of Furo[3,2-C]Pyridine demonstrated moderate to good antimicrobial activity against specific bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Hrasna, Ürgeová, & Krutošíková, 2012).
- Anticancer Activity : Novel hetero ring fused pyridine derivatives exhibited significant anticancer activity against various human cancer cell lines, suggesting the therapeutic potential of furo[2,3-b]pyridine derivatives in cancer treatment (Santhosh Kumar et al., 2018).
Material Science Applications
- Electron Deficient Pyridines for OLEDs : Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine was utilized as a core structure in triplet host materials for green phosphorescent organic light-emitting diodes (OLEDs), demonstrating high efficiency and power efficiency, underscoring the material's relevance in advanced electronics (Lee & Lee, 2013).
Properties
IUPAC Name |
furo[2,3-c]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVAEUJOJMQCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621965 | |
Record name | Furo[2,3-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-62-8 | |
Record name | Furo[2,3-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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